Ala-His

Übersicht

Beschreibung

Crystal Structure Analysis of ALA Synthase

5-Aminolevulinic acid synthase (ALAS) is a pivotal enzyme in heme biosynthesis, catalyzing the conversion of glycine and succinyl-coenzyme A into 5-aminolevulinic acid (ALA). The crystal structure of ALAS from Rhodobacter capsulatus and its complexes with substrates provides insights into the enzyme's function and the molecular basis of X-linked sideroblastic anemias (XLSAs), which are caused by mutations in the gene for erythroid eALAS. These mutations can interfere with substrate binding, disrupt dimer formation, or affect proper folding of the enzyme . Similarly, the crystal structure of a eukaryotic ALAS from Saccharomyces cerevisiae reveals conformational changes upon cofactor binding and the importance of the C-terminal extension in enzyme activity, which is relevant for understanding human disorders related to heme biosynthesis .

Synthesis and Therapeutic Applications of ALA

ALA is an endogenous metabolite synthesized in mitochondria and serves as a precursor for heme. It is also used as a prodrug in photodynamic therapy (PDT) for cancer treatment. When administered externally, ALA leads to the accumulation of protoporphyrin IX (PpIX), a potent photosensitizer, due to the rate-limiting activity of ferrochelatase. This property is exploited in PDT to target cancer cells . ALA's potential for photodynamic detection and treatment of noncutaneous solid malignancies has been explored, highlighting its ability to differentiate between neoplastic and normal tissue .

Molecular Structure and Chemical Properties of ALA

The biosynthesis of ALA can occur through two distinct pathways, with one involving the condensation of glycine with succinyl-CoA, as seen in animals, yeast, fungi, and certain bacteria. The other pathway starts with the activation of glutamate by ATP-dependent ligation to tRNAGlu, followed by a series of reactions leading to ALA formation. This process is regulated through feedback inhibition and induction/repression mechanisms . The acceptor stem of Escherichia coli tRNA(Ala) features a unique G.U wobble base pair essential for the specificity of alanyl tRNA synthetase, which is crucial for protein synthesis .

Chemical Reactions and Physical Properties of ALA

ALA's role in the synthesis of tetrapyrrole pigments and its transformation into porphobilinogen (PBG) can be observed using 13C-NMR, especially when ALA is regioselectively labeled with 13C. This technique allows for the direct monitoring of the enzymatic process . Additionally, the synthesis of a nonapeptide with an Ala-(HO)Gly-Ala sequence demonstrates the influence of alanine residues on the formation of iron(III) complexes, which could have implications for understanding the physical and chemical properties of peptides containing ALA .

Alamethicin-like Activity and Photodynamic Effects

The synthesis of a 19-residue peptide with alamethicin-like activity shows that a cyclic structure is not necessary for a peptide to induce voltage-dependent conductances in membranes, suggesting that the open chain sequence possesses all the structural elements required for such activity . Furthermore, the photodynamic effects of ALA-induced PpIX in a rat colonic tumor model demonstrate the potential for selective necrosis in tumors, with a greater concentration difference between PP IX levels in tumors and normal tissues compared to other photosensitizers .

Wissenschaftliche Forschungsanwendungen

Antioxidative Peptide

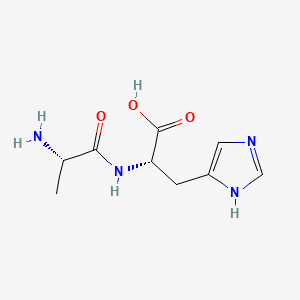

Ala-His ist Teil von antioxidativen Peptiden, die derzeit ein Schwerpunkt in der Lebensmittelwissenschaft, Pharmazie und Kosmetik sind . Diese Peptide spielen eine zentrale Rolle in verschiedenen Bereichen, darunter Screening, Aktivitätsbewertung, Mechanismen und Anwendungen . Ein antioxidatives Peptid, WDHHAPQLR (Trp-Asp-His-His-Ala-Pro-Gln-Leu-Arg), wurde aus Raps-Protein identifiziert .

Forschung zur Alzheimer-Krankheit

Das this compound-His-Peptid ist ein geeignetes Gerüst, um Kupferionen aus dem Alzheimer-assoziierten Aβ-Peptid zu entfernen und redoxstillzulegen . Diese Anwendung ist besonders wichtig im Bereich der Neurowissenschaften, wo Forscher versuchen, die molekularen Mechanismen der Alzheimer-Krankheit zu verstehen .

Lebensmittelwissenschaft

Im Bereich der Lebensmittelwissenschaft findet sich this compound in der Nanofiltrationsfraktion (1–4 kDa) aus Thunfisch-Dunkelmuskel-Nebenprodukten, die die höchste Superoxidradikal- und Reduktionskraft aufwies . Diese Fraktion enthielt antioxidative Aminosäuren wie Tyr, Phe, Pro, Ala, His und Leu, die 30,3% der gesamten Aminosäuren ausmachten .

Pharmazeutika

In der Pharmazie wird this compound aufgrund seiner antioxidativen Eigenschaften bei der Entwicklung von Medikamenten eingesetzt . Die antioxidativen Peptide, einschließlich this compound, können bei der Entwicklung von Therapeutika für verschiedene Krankheiten eingesetzt werden .

Kosmetikindustrie

In der Kosmetikindustrie werden antioxidative Peptide, einschließlich this compound, aufgrund ihrer Fähigkeit, die Haut vor oxidativem Stress zu schützen, eingesetzt . Diese Peptide können in verschiedene Hautpflegeprodukte eingearbeitet werden, um ihre antioxidativen Eigenschaften zu verbessern .

Zellmodelle

This compound wird in Zellmodellen zur Aktivitätsbewertung eingesetzt . So sind zum Beispiel HUVECs, die aus der Nabelschnur isoliert werden, eine der Hauptzellarten der Nabelschnurvene und werden häufig für die Forschung zur Funktion von vaskulären Endothelzellen verwendet .

Wirkmechanismus

The Ala-His-His peptide has been shown to be an appropriate scaffold to remove and redox silence copper ions from the Alzheimer’s-Related Aβ Peptide . This peptide keeps its beneficial ability against Cu (Aβ)-induced ROS, even in the presence of Zn II -competing ions and other biologically relevant ions .

Eigenschaften

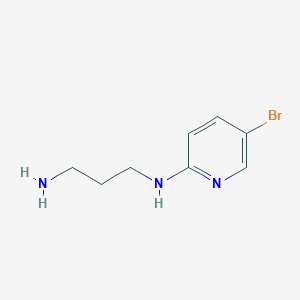

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWXFWBHYRFLEF-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016440 | |

| Record name | L-Alanyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3253-17-6 | |

| Record name | L-Alanyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3253-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alanylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

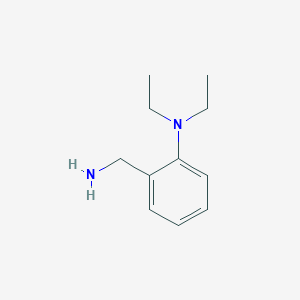

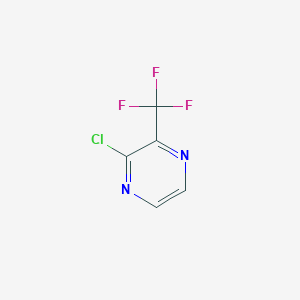

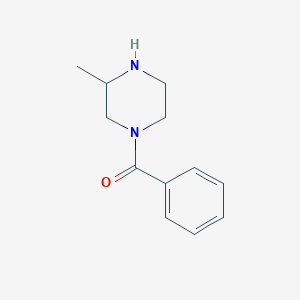

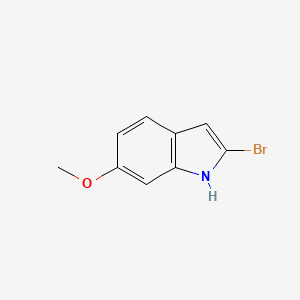

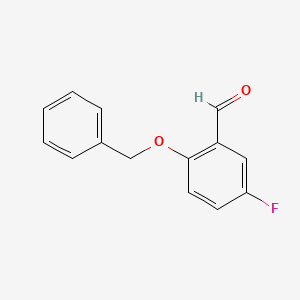

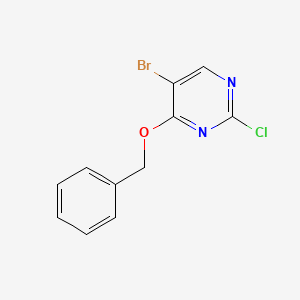

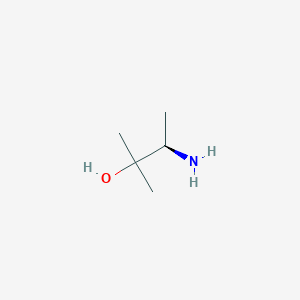

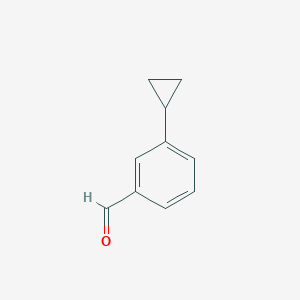

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

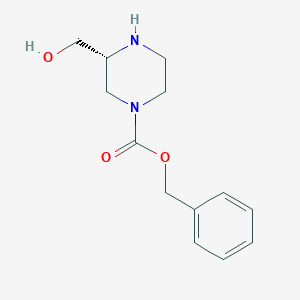

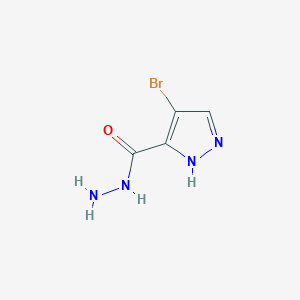

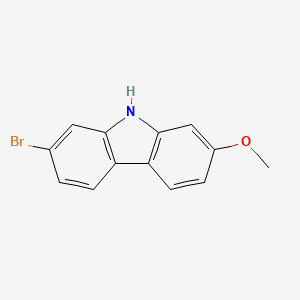

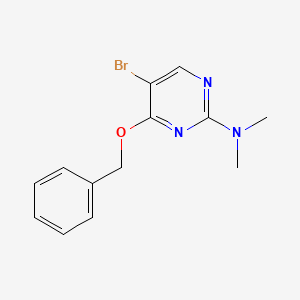

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)